2-(1-But-3-enylpiperidin-4-yl)oxy-5-ethylpyrimidine
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Overview
Description
This compound has been studied for its potential role in drug development, particularly in the treatment of neurological disorders.
Preparation Methods
The synthesis of 2-(1-But-3-enylpiperidin-4-yl)oxy-5-ethylpyrimidine involves several steps. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base. This process transforms the acetyl methyl group and the amide carbonyl moiety into the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(1-But-3-enylpiperidin-4-yl)oxy-5-ethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-(1-But-3-enylpiperidin-4-yl)oxy-5-ethylpyrimidine has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has been studied for its potential effects on biological systems, particularly in neurological research.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-But-3-enylpiperidin-4-yl)oxy-5-ethylpyrimidine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(1-But-3-enylpiperidin-4-yl)oxy-5-ethylpyrimidine can be compared with other similar compounds, such as:
2-(1-But-3-enylpiperidin-4-yl)oxy-5-chloropyrimidine: This compound has a similar structure but with a chlorine atom instead of an ethyl group.
2-(1-But-3-enylpiperidin-4-yl)oxy-5-methylpyrimidine: This compound has a methyl group instead of an ethyl group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-but-3-enylpiperidin-4-yl)oxy-5-ethylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-5-8-18-9-6-14(7-10-18)19-15-16-11-13(4-2)12-17-15/h3,11-12,14H,1,4-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXBUTZYTNNTDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.